molecular formula C11H14O2 B12604823 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one CAS No. 649570-46-7

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one

Cat. No.: B12604823
CAS No.: 649570-46-7
M. Wt: 178.23 g/mol
InChI Key: IMDDKGVZPSXZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one is a heterocyclic compound featuring a partially saturated pyran ring (3,4-dihydro-2H-pyran) conjugated to a hexa-2,4-dien-1-one chain. The dihydropyran moiety imparts rigidity and electron-rich characteristics, while the α,β-unsaturated ketone (dienone) system contributes to its reactivity in cycloadditions and nucleophilic attacks. This structural combination makes it a candidate for applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

649570-46-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one

InChI

InChI=1S/C11H14O2/c1-2-3-4-7-10(12)11-8-5-6-9-13-11/h2-4,7-8H,5-6,9H2,1H3

InChI Key

IMDDKGVZPSXZHD-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)C1=CCCCO1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dihydro-2H-pyran and hexa-2,4-dien-1-one.

    Reaction Conditions: The reaction is often carried out under mild conditions using catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .

Chemical Reactions Analysis

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyran ring, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and catalysts such as Pd/C. .

Scientific Research Applications

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Frameworks

Pyran Derivatives with Pyrazole Substituents

Compounds such as 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () share the pyran core but differ in substituents. Such modifications increase solubility in polar solvents (e.g., 1,4-dioxane used in its synthesis) but reduce stability under acidic conditions compared to the conjugated dienone system .

Pyrrolo[1,2-b]pyridazine Derivatives

The compound (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester () replaces the pyran ring with a fused pyrrolo-pyridazine system. The iodine and fluorine substituents introduce steric bulk and electron-withdrawing effects, altering reactivity. While the target compound’s dienone enables Diels-Alder reactions, the pyrrolo-pyridazine derivative’s carboxylic ester group favors hydrolysis or amidation .

Pyrimidinone-Coumarin Hybrids

Derivatives like 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one () combine pyrimidinone and coumarin moieties. These hybrids exhibit extended π-conjugation, leading to UV-vis absorption properties absent in the target compound. The tetrazolyl group in enhances metabolic stability, whereas the dienone in the target compound offers superior electrophilicity for nucleophilic additions .

Comparative Physicochemical Properties

Property 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one Pyrazole-Pyran Derivative () Pyrrolo-Pyridazine ()
Molecular Weight (g/mol) ~220 (estimated) 349.3 546.2
Solubility Moderate in organic solvents (e.g., DCM, THF) High in 1,4-dioxane Low (due to halogenation)
Reactivity Diels-Alder active; keto-enol tautomerism Nucleophilic nitrile substitution Hydrolysis-prone ester group

Stability and Functional Group Interactions

The dienone in the target compound is prone to photodegradation due to conjugation, whereas ’s nitrile groups confer thermal stability. ’s iodophenyl group increases susceptibility to radical reactions, limiting its shelf life compared to the dihydropyran-dienone system.

Research Implications

  • Drug Discovery: The dienone’s electrophilicity makes it a candidate for covalent inhibitor design, unlike ’s coumarin-based non-covalent binders.
  • Material Science : The conjugated system in the target compound could serve as a UV absorber, whereas ’s nitriles might stabilize polymer matrices.

Biological Activity

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one, with the CAS number 649570-46-7, is a compound of growing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.228 g/mol
  • LogP : 2.382 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 26.3 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyran derivatives, including 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one. Pyran compounds have been shown to possess broad-spectrum antibacterial and antiviral effects. For instance:

  • Antibacterial : Certain pyran derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
  • Antiviral : Research indicates potential activity against viruses such as HIV and hepatitis C .

Anticancer Properties

Pyran derivatives are also being explored for their anticancer potential. In vitro studies have shown that compounds similar to 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one exhibit cytotoxic effects on various cancer cell lines. For example:

  • Neuroblastoma Cells : IC₅₀ values ranging from 6.7 to >200 μM indicate varying degrees of cytotoxicity against neuroblastoma cells .

This suggests that the compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.

The mechanisms underlying the biological activities of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one appear to involve:

  • Inhibition of Enzymatic Activity : Some studies have reported that pyran derivatives can inhibit enzymes involved in cell signaling pathways associated with inflammation and cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have documented the effects of pyran-based compounds in clinical and preclinical settings:

StudyFindings
Nazari et al. (2017)Identified antibacterial activity against E. coli and S. aureus strains with significant minimum inhibitory concentrations (MICs).
McCord et al. (1976)Reported antiviral activity against herpes simplex virus types 1 and 2 using pyran derivatives in vitro.
Chen et al. (2017)Demonstrated anti-inflammatory effects in animal models treated with pyran compounds, reducing levels of pro-inflammatory cytokines.

These findings underscore the therapeutic potential of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one across various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.